3-Vinylphenylboronic acid

Physical Property Quality Control Material Science

Researchers requiring a precise meta-substituted building block for Suzuki-Miyaura couplings or molecularly imprinted polymers (MIPs) face challenges sourcing a regioisomer that ensures correct geometry. Incorrect substitution leads to altered regioselectivity and inconsistent material properties. 3-Vinylphenylboronic Acid (CAS 15016-43-0) solves this as a guaranteed meta-vinyl isomer. - Enables specific meta-geometry for fructose/pinacol MIP recognition cavities. - Used as a co-monomer to precisely tune polymer tensile strength (up to 0.789 kgf) and refractive index (up to 1.461). - Supplied as a white powder/crystal with consistent ≥95% purity, ensuring reproducible results.

Molecular Formula C8H9BO2
Molecular Weight 147.97 g/mol
CAS No. 15016-43-0
Cat. No. B082509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Vinylphenylboronic acid
CAS15016-43-0
Molecular FormulaC8H9BO2
Molecular Weight147.97 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)C=C)(O)O
InChIInChI=1S/C8H9BO2/c1-2-7-4-3-5-8(6-7)9(10)11/h2-6,10-11H,1H2
InChIKeySYBQEKBVWDPVJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Vinylphenylboronic Acid: Key Properties & Reactivity


3-Vinylphenylboronic acid (CAS 15016-43-0, m-vinylbenzeneboronic acid) is a solid organoboron building block (C8H9BO2, MW 147.97 g/mol) that is a white to almost white powder or crystal at room temperature . As a member of the vinylphenylboronic acid family, it contains both a reactive vinyl group and a boronic acid moiety, enabling its use as a reactant in Suzuki-Miyaura cross-couplings, molecular imprinting protocols, and the synthesis of complex organic structures [1]. Commercial material is typically supplied at ≥95% purity, with a melting point in the 141–147 °C range, and is noted to contain varying amounts of the corresponding anhydride [1].

Dual vinyl-boronic reactivity – enables Suzuki–Miyaura coupling and molecular imprinting
Meta-vinyl substitution geometry – regioselective coupling partner for meta-functionalized styrenyl architectures
Solid organoboron building block – typically supplied as white powder; research-grade purity

3-Vinylphenylboronic Acid Isomer Differentiation


While all vinylphenylboronic acid isomers share the C8H9BO2 formula, their regioisomeric structures impart critical differences in physical properties, reactivity, and application suitability. Simply substituting one isomer for another in a validated synthetic route, polymerization protocol, or molecular imprinting formulation can lead to altered regioselectivity, inconsistent mechanical properties in the final polymer, or failure to achieve the desired recognition element geometry. The quantitative evidence below demonstrates that the choice of regioisomer directly impacts melting point, polymerization outcomes, and the final material's physical characteristics [1].

Thermal
Melting-point and handling behaviour may differ significantly from the 2‑isomer; direct swap can alter purification or formulation steps.
Regio
Reaction regioselectivity may shift away from the validated profile when the 3‑isomer replaces the 2‑ or 4‑isomer in an established synthetic route.
Material
Polymer mechanical and optical properties (tensile strength, refractive index) observed with the 3‑isomer may not transfer to copolymers made with other vinyl isomers.

3-Vinylphenylboronic Acid: Quantitative Evidence


Melting Point: 3- vs 2-Isomer

The melting point of 3-vinylphenylboronic acid (141–147 °C) is substantially higher than that of its regioisomer, 2-vinylphenylboronic acid (105–107 °C) . This 36–40 °C difference in thermal behavior provides a clear physical property differentiator for quality control and sourcing verification.

Melting Point
Reported
36–40 °C
Clear thermal differentiator for isomer identity verification.
Vendor-reported ranges; verify for your specific lot.
Physical Property Quality Control Material Science

Tensile Strength Enhancement in Copolymers

Incorporation of 3-vinylphenylboronic acid (3-VPBA) into a standard contact lens polymer matrix leads to a quantifiable, dose-dependent increase in tensile strength. The tensile strength of the copolymer was reported to range from 0.295 kgf to 0.789 kgf, with higher 3-VPBA content corresponding to higher tensile strength values [1].

Tensile Strength
Head-to-head
0.295–0.789 kgf
Dose-dependent tuning of copolymer mechanical durability.
Cast-mould method; 0.10 wt% AIBN, 70–100 °C.
Polymer Chemistry Material Science Biomaterials

Refractive Index Modulation in Copolymers

The addition of 3-vinylphenylboronic acid (3-VPBA) to a polymer matrix also increases the refractive index in a dose-dependent manner. The refractive index of the resulting copolymer was measured in the range of 1.437 to 1.461, correlating positively with the amount of 3-VPBA added [1].

Refractive Index
Head-to-head
1.437–1.461
Enables design of high-RI optical polymers.
Same copolymerization conditions as tensile data.
Polymer Chemistry Optical Materials Biomaterials

Regioselectivity: 3- vs 2-Vinyl Isomer

Qualitative sourcing information indicates that 3-vinylphenylboronic acid offers different regioselectivity in coupling reactions compared to its 2-vinyl isomer . This difference in reaction outcome is a direct consequence of the regioisomeric structure.

Regioselectivity
Context-dependent
Qualitative distinction reported
Meta-vinyl geometry may alter cross-coupling regioisomer distribution.
Vendor informational note; validate in target synthesis.
Organic Synthesis Reaction Selectivity Process Chemistry

3-Vinylphenylboronic Acid Applications


Suzuki-Miyaura Cross-Coupling

3-Vinylphenylboronic acid is a demonstrated reactant in Suzuki-Miyaura reactions, enabling the construction of biaryl and styrenyl architectures . Its use is particularly indicated when the desired product requires a vinyl group at the meta-position of the aromatic ring, a regiochemical outcome not accessible with the 2- or 4-isomers . It has also been used in three-component cross-couplings to yield diarylketones .

Tunable Copolymer Synthesis

The quantitative evidence demonstrates that 3-vinylphenylboronic acid is a valuable co-monomer for free-radical polymerization . Its incorporation into a polymer backbone can be used to precisely increase both tensile strength (up to 0.789 kgf) and refractive index (up to 1.461) in a dose-dependent manner . This makes it a strong candidate for developing high-durability, high-refractive-index materials such as ophthalmic lenses and specialty optical polymers.

Molecularly Imprinted Polymers (MIPs)

3-Vinylphenylboronic acid is a recognized reagent for creating molecularly imprinted polymers (MIPs) for molecules like fructose and pinacol . Its vinyl group enables covalent incorporation into the polymer network, while the boronic acid moiety provides a reversible, covalent binding site for the template molecule . The meta-substitution pattern of the vinyl group offers a specific geometry for the recognition cavity that is distinct from that of the 2- or 4-isomers [1].

Application
Selection Property
Validation Focus
Suzuki–Miyaura cross-coupling
Meta-vinyl boronic acid coupling partner
Regiochemical purity of cross-coupled product
Tunable copolymer synthesis
Dose-dependent mechanical & optical co-monomer
Tensile strength and refractive index confirmation
Molecularly imprinted polymers
Reversible boronate ester template binding
Recognition cavity geometry and selectivity

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